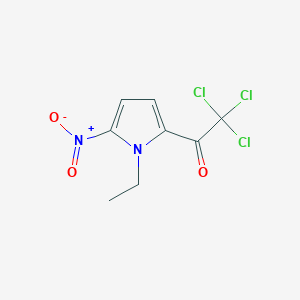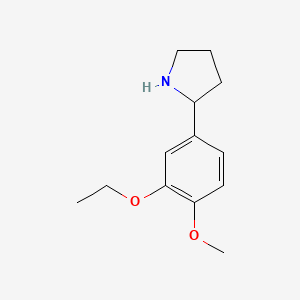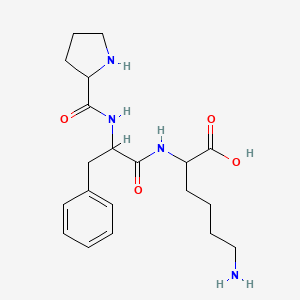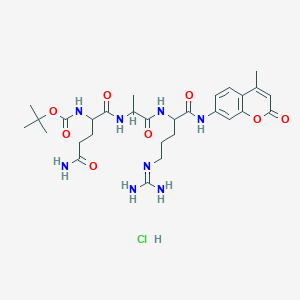
tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a fluorine atom The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Aminomethyl Group Addition: The aminomethyl group can be added through reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
tert-Butyl Group Attachment: The tert-butyl group is typically introduced using tert-butyl chloroformate or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the tert-butyl group can influence the compound’s binding affinity and selectivity. The aminomethyl group may participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3S,4S)-4-(aminomethyl)-3-chloropiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl (3S,4S)-4-(aminomethyl)-3-bromopiperidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl (3S,4S)-4-(aminomethyl)-3-iodopiperidine-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate lies in the presence of the fluorine atom, which can significantly alter the compound’s electronic properties, reactivity, and biological activity compared to its halogenated analogs. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the compound’s overall pharmacokinetic profile.
Propiedades
Fórmula molecular |
C11H21FN2O2 |
|---|---|
Peso molecular |
232.29 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9+/m0/s1 |
Clave InChI |
PWWDRFMQLZQJAY-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)CN |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)



![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)


